3-cyclobutyl-4-methyl-4H-1,2,4-triazole
Overview
Description
3-Cyclobutyl-4-methyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 . It is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring attached to a cyclobutyl group and a methyl group . The InChI code for this compound is 1S/C7H11N3/c1-10-5-8-9-7(10)6-3-2-4-6/h5-6H,2-4H2,1H3 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Spectroscopic Characterization and Computational Studies
The compound 1-(3-Methyl-3-mesityl)-cyclobutyl-2-(5-pyridin-4-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone, a derivative of 1,2,4-triazole, has been characterized using X-ray diffraction, IR, NMR spectroscopy, and density functional theory (DFT) calculations. This comprehensive study not only elucidates its structural properties but also paves the way for designing efficient materials utilizing 1,2,4-triazole derivatives. The theoretical analyses reveal insights into the vibrational frequencies, molecular motions, and non-linear optical properties, indicating significant potential in material science applications (Inkaya et al., 2013).
Antimicrobial Applications
New derivatives of 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been synthesized as potential antimicrobial agents. Their effectiveness against various bacterial and fungal strains signifies the role of triazole compounds in developing novel antimicrobials. These compounds exhibit significant activity, highlighting the importance of triazole derivatives in medicinal chemistry and pharmaceutical research (Kaplancikli et al., 2008).
Applications in Green Chemistry
The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using a DBU–H2O catalytic system underlines the emphasis on environmentally friendly protocols in chemical synthesis. This method demonstrates the importance of triazole compounds in promoting sustainable and green chemistry practices, offering a path toward the synthesis of biologically and industrially relevant molecules with minimal environmental impact (Singh et al., 2013).
Synthesis and Structural Investigations
The structural features of 2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3- phenylcyclobutyl)ethanone were explored through X-ray diffraction and DFT calculations, contributing to the understanding of molecular structures in the context of pharmaceutical and material science research. This study exemplifies how triazole derivatives can be utilized in the design of compounds with potential biological and industrial applications (Sen et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-cyclobutyl-4-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-5-8-9-7(10)6-3-2-4-6/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHSKSBRYFQPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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